5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 289472 involves several steps, starting with the preparation of the key intermediate, (S)-N-(1-formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide . The synthetic route typically includes:
Formation of the intermediate: This involves the reaction of pyrazine-2-carboxylic acid with (S)-1-amino-3-phenylpropan-2-ol under specific conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, NSC 289472.
Chemical Reactions Analysis
NSC 289472 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 289472 has several scientific research applications:
Mechanism of Action
NSC 289472 exerts its effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation . This inhibition disrupts the normal function of the proteasome, leading to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the proteasome subunits and various signaling pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
NSC 289472 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib. it is unique in its specific structure and the way it interacts with the proteasome. Similar compounds include:
Bortezomib: The parent compound from which NSC 289472 is derived.
Carfilzomib: Another proteasome inhibitor with a different structure and mechanism of action.
Ixazomib: A proteasome inhibitor used in the treatment of multiple myeloma.
NSC 289472’s uniqueness lies in its specific inhibition profile and its role as a metabolite, providing insights into the metabolism and degradation of proteasome inhibitors.
Properties
CAS No. |
2152-51-4 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)7-13(10-5-3-2-4-6-10)8-14-12(18)15-11(13)17/h2-6,9,16H,7-8H2,1H3,(H2,14,15,17,18) |
InChI Key |
XODRCYQSPARZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CNC(=O)NC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.